molecular formula C27H22ClNO5 B11141619 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141619
M. Wt: 475.9 g/mol
InChI Key: RTRTZUPYWMUCTJ-UHFFFAOYSA-N
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Description

7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and chlorination steps. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions[][4].

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies .

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The compound’s ability to interact with specific proteins makes it valuable for understanding biological processes .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from accessing it.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its ability to undergo various modifications makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C27H22ClNO5

Molecular Weight

475.9 g/mol

IUPAC Name

7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO5/c1-32-21-10-8-16(14-22(21)33-2)12-13-29-24(17-6-4-3-5-7-17)23-25(30)19-15-18(28)9-11-20(19)34-26(23)27(29)31/h3-11,14-15,24H,12-13H2,1-2H3

InChI Key

RTRTZUPYWMUCTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5)OC

Origin of Product

United States

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